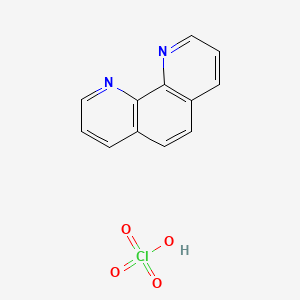

1,10-Phenanthroline, monoperchlorate

Description

Conceptual Framework of 1,10-Phenanthroline (B135089) as a Polyaromatic Heterocyclic Ligand

1,10-Phenanthroline (phen) is a rigid, planar molecule with the chemical formula C₁₂H₈N₂. chemicalbook.com Its structure consists of three fused aromatic rings, a phenanthrene (B1679779) system in which two carbon atoms are replaced by nitrogen at the 1 and 10 positions. This arrangement of nitrogen atoms makes it an excellent bidentate chelating agent, readily forming stable five-membered rings with a wide variety of metal ions.

The key features that define 1,10-phenanthroline as a versatile ligand include:

Rigid Planarity: The fused aromatic ring system imparts a high degree of rigidity and planarity to the molecule. This pre-organized structure minimizes the entropic penalty upon coordination, contributing to the formation of thermodynamically stable metal complexes.

π-System: The extensive π-conjugated system of the phenanthroline ring is crucial to its electronic properties. It can participate in π-π stacking interactions, which are vital in the construction of supramolecular assemblies. Furthermore, this π-system can be readily modified with various functional groups to tune the ligand's electronic and steric properties.

Chelating Ability: The two nitrogen atoms are ideally positioned to coordinate with a single metal center, forming a stable chelate ring. This chelate effect significantly enhances the stability of the resulting metal complexes compared to monodentate ligands.

Redox Activity: The phenanthroline ligand can be involved in redox processes, either by accepting or donating electrons, which is a key feature in the design of catalysts and electroactive materials.

These intrinsic properties make 1,10-phenanthroline a versatile building block in coordination chemistry, allowing for the systematic design of metal complexes with tailored electronic, optical, and reactive properties.

Historical Evolution and Contemporary Significance in Coordination Chemistry and Beyond

The journey of 1,10-phenanthroline in coordination chemistry began in the late 19th and early 20th centuries. Its ability to form intensely colored complexes with metal ions, particularly the deep red tris(1,10-phenanthroline)iron(II) complex, known as ferroin (B110374), was a significant early discovery. This led to its widespread use as a redox indicator and as a spectrophotometric reagent for the determination of iron.

Over the decades, the role of 1,10-phenanthroline has evolved far beyond analytical chemistry. Seminal work in the mid-20th century laid the foundation for its use in a multitude of research areas. Today, its contemporary significance is evident in numerous advanced applications:

Catalysis: 1,10-Phenanthroline and its derivatives are crucial ligands in a wide range of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. The ability to tune the steric and electronic properties of the ligand allows for the fine-tuning of the catalyst's activity and selectivity.

Materials Science: The rigid and planar nature of phenanthroline makes it an ideal component for the construction of advanced materials. It is used in the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and separation, as well as in the development of photosensitive and luminescent materials for optoelectronic devices. chemicalbook.com

Supramolecular Chemistry: The ability of 1,10-phenanthroline to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, has been exploited in the design of complex supramolecular architectures, including catenanes and rotaxanes.

Bioinorganic Chemistry: 1,10-Phenanthroline-metal complexes have been extensively studied for their interactions with biological molecules. For instance, they have been investigated as artificial nucleases for DNA cleavage and as potential therapeutic agents with anticancer and antimicrobial properties. chemicalbook.comchim.it

The enduring legacy of 1,10-phenanthroline in chemical research is a testament to its remarkable versatility and the continuous discovery of new and exciting applications for this remarkable ligand and its derivatives.

Role of Counterions, Specifically Perchlorate (B79767), in Shaping Research Avenues of 1,10-Phenanthroline Complexes

In the study of 1,10-phenanthroline-based systems, the counterion is not merely a spectator but plays a crucial role in influencing the structure, properties, and reactivity of the resulting compounds. The perchlorate anion (ClO₄⁻), in particular, has been frequently employed in the crystallization and study of 1,10-phenanthroline complexes, and its choice has significantly shaped the direction of research in this field.

The perchlorate anion is a large, weakly coordinating anion with a tetrahedral geometry. Its influence on 1,10-phenanthroline systems can be understood through several key aspects:

Crystallization and Structural Diversity: The weakly coordinating nature of the perchlorate anion often facilitates the crystallization of cationic 1,10-phenanthroline metal complexes. It can act as a non-coordinating counterion, simply balancing the charge of the complex cation. bohrium.com Alternatively, it can participate in the coordination sphere of the metal center or act as a bridging ligand, leading to the formation of polymeric structures. rsc.org This versatility in its coordinating behavior allows for the isolation of a wide variety of solid-state structures, enabling detailed crystallographic studies and the exploration of structure-property relationships.

Influence on Supramolecular Assembly: Perchlorate anions can participate in hydrogen bonding and other non-covalent interactions with the 1,10-phenanthroline ligand or coordinated solvent molecules. These interactions can play a crucial role in directing the self-assembly of molecules in the solid state, leading to the formation of specific supramolecular architectures such as sheets and three-dimensional networks.

Electrochemical and Photochemical Properties: The choice of counterion can influence the electrochemical and photochemical properties of 1,10-phenanthroline complexes. By being non-redox active and weakly coordinating, perchlorate can provide a relatively "clean" electrochemical window for studying the redox processes of the metal-ligand framework. Its presence can also affect the excited-state properties of luminescent complexes.

Solubility and Reactivity: The nature of the counterion affects the solubility of the complex in different solvents. Perchlorate salts of 1,10-phenanthroline complexes often exhibit different solubility profiles compared to their halide or nitrate (B79036) counterparts, which can be a critical factor in their synthesis, purification, and application in various reaction media.

The use of the perchlorate anion has thus been instrumental in advancing our understanding of 1,10-phenanthroline chemistry. It has enabled the isolation and characterization of a vast array of novel structures and has provided a platform for investigating the fundamental principles of coordination chemistry, supramolecular assembly, and the design of functional materials.

Research Findings on 1,10-Phenanthroline, monoperchlorate

The protonated form of 1,10-phenanthroline with a single perchlorate counterion, 1,10-phenanthrolinium monoperchlorate (C₁₂H₉N₂⁺·ClO₄⁻), is a well-characterized compound. Its synthesis and structural properties have been the subject of detailed investigation.

Synthesis and Crystal Structure

1,10-Phenanthrolinium monoperchlorate can be synthesized by the reaction of 1,10-phenanthroline with perchloric acid. The resulting salt crystallizes and can be characterized by various analytical techniques, including single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 1,10-Phenanthrolinium Monoperchlorate

| Parameter | Value |

| Chemical Formula | C₁₂H₉N₂⁺·ClO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.435(2) |

| b (Å) | 13.678(3) |

| c (Å) | 10.583(2) |

| β (°) | 98.43(3) |

| Volume (ų) | 1205.1(5) |

| Z | 4 |

Note: The crystallographic data presented here is a representative example and may vary slightly depending on the specific study.

Spectroscopic Properties

The formation of the 1,10-phenanthrolinium cation in the monoperchlorate salt can be confirmed by spectroscopic methods.

Table 2: Selected Spectroscopic Data for 1,10-Phenanthroline and its Monoperchlorate Salt

| Technique | 1,10-Phenanthroline | 1,10-Phenanthrolinium Monoperchlorate |

| FT-IR (cm⁻¹) | Characteristic C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ region. | Shifts in the C=N and C=C stretching frequencies upon protonation. A strong, broad band around 1100 cm⁻¹ characteristic of the ClO₄⁻ anion. bohrium.com |

| ¹H NMR (ppm) | Aromatic protons typically appear in the 7.5-9.2 ppm range. | Downfield shifts of the aromatic protons upon protonation due to the increased positive charge on the ring system. |

| UV-Vis (nm) | Absorption bands in the UV region corresponding to π-π* transitions. | Shifts in the absorption maxima and changes in molar absorptivity upon protonation. |

The spectroscopic data provides clear evidence for the protonation of one of the nitrogen atoms of the 1,10-phenanthroline ring and the presence of the perchlorate counterion.

Structure

3D Structure of Parent

Properties

CAS No. |

21532-74-1 |

|---|---|

Molecular Formula |

C12H9ClN2O4 |

Molecular Weight |

280.66 g/mol |

IUPAC Name |

perchloric acid;1,10-phenanthroline |

InChI |

InChI=1S/C12H8N2.ClHO4/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3,4)5/h1-8H;(H,2,3,4,5) |

InChI Key |

YWCGYBWTNQEUGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OCl(=O)(=O)=O |

Related CAS |

66-71-7 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies for 1,10 Phenanthroline Architectures

Established Synthetic Pathways to 1,10-Phenanthroline (B135089)

The construction of the 1,10-phenanthroline core has been a subject of chemical synthesis for over a century, leading to both classical and modern methodologies.

Classical Skraup-Type Condensation Reactions

The traditional and most well-known method for synthesizing 1,10-phenanthroline is the Skraup reaction. rsc.org This process involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene. rsc.org The reaction proceeds through two successive condensations and cyclizations. First, the dehydration of glycerol by sulfuric acid yields acrolein. The acrolein then undergoes a Michael addition with one of the amino groups of o-phenylenediamine, followed by cyclization and oxidation to form a quinoline (B57606) intermediate, 8-aminoquinoline. This intermediate then undergoes a second Skraup reaction with another molecule of glycerol (or acrolein) to construct the final 1,10-phenanthroline ring system. nih.govgoogle.com While historically significant, this method often involves harsh conditions and toxic reagents.

Modern One-Step and Improved Synthesis Protocols

To address the limitations of the classical Skraup synthesis, researchers have developed improved and more efficient protocols. Modern approaches often focus on enhancing yields, reducing reaction times, and avoiding hazardous materials. One-step synthesis methods for certain symmetrical 1,10-phenanthroline derivatives have been developed, which involve the reaction of an o-phenylenediamine derivative with a ketene (B1206846) structure in the presence of a mixed-acid system (e.g., concentrated hydrochloric acid and an organic acid) that acts as a dehydrating agent. wku.edu Other improvements include modifications to the Skraup reaction itself, such as using different catalysts or reaction conditions to improve efficiency and selectivity.

Advanced Functionalization and Derivatization of the 1,10-Phenanthroline Core

The versatility of 1,10-phenanthroline stems from its eight available carbon positions, which can be functionalized to fine-tune its electronic, steric, and chelating properties. ias.ac.in

Regioselective Functionalization at 2,9-, 3,8-, 4,7-, and 5,6-Positions for Tailored Ligand Properties

The reactivity of the carbon atoms in the 1,10-phenanthroline ring varies, allowing for regioselective substitution. ias.ac.in

2,9-Positions: These positions are most susceptible to nucleophilic attack due to their proximity to the nitrogen atoms. Direct C-H functionalization methods, such as Minisci-type reactions, have been developed to introduce carbamoyl (B1232498) groups at these positions under metal- and light-free conditions. mtak.hubohrium.com This allows for the direct installation of primary, secondary, and tertiary amides, which are crucial for applications like selective actinide separation. mtak.hu

3,8-Positions: Functionalization at these positions is less direct and often requires multi-step sequences starting from pre-functionalized precursors.

4,7-Positions: These positions can be targeted through electrophilic substitution reactions, although the conditions must be carefully controlled. For instance, electron-donating methyl groups can be introduced, which in turn influences the reduction potential of the phenanthroline core. researchgate.net

5,6-Positions: The central aromatic ring can be functionalized, for example, through oxidation. Reaction of 1,10-phenanthroline with a mixture of nitric and sulfuric acids yields 1,10-phenanthroline-5,6-dione (B1662461). rsc.org

The ability to selectively introduce different functional groups at specific positions is a powerful tool for designing ligands with precisely controlled properties for various applications. ias.ac.in

Table 1: Regioselective Functionalization Strategies for 1,10-Phenanthroline

| Position(s) | Reactivity Type | Example Reaction | Resulting Functional Group |

|---|---|---|---|

| 2,9 | Nucleophilic C-H Activation | Minisci-type reaction | Carbamoyl (-CONH₂) |

| 4,7 | Electrophilic Substitution | Friedel-Crafts Alkylation | Alkyl (e.g., -CH₃) |

| 5,6 | Oxidation | Nitric/Sulfuric Acid | Dione (=O) |

Synthesis of N-Oxide Derivatives and their Research Implications

The oxidation of one of the nitrogen atoms in the 1,10-phenanthroline ring leads to the formation of 1,10-phenanthroline-N-oxides. These derivatives have garnered significant interest due to their unique electronic properties and applications in catalysis and materials science.

A straightforward and efficient method for the synthesis of mono-N-oxides involves the oxidation of the parent phenanthroline with peroxomonosulfate (Oxone) in an acidic aqueous solution. researchgate.netmdpi.com Controlling the pH is crucial; slightly acidic conditions (pH ~2) facilitate the formation of the mono-N-oxide while preventing the formation of the di-N-oxide. mdpi.com This selectivity arises because, under acidic conditions, the initially formed mono-N-oxide becomes protonated, and an intramolecular hydrogen bond hinders the oxidation of the second nitrogen atom. The use of oxidants like hydrogen peroxide in glacial acetic acid has also been reported. mdpi.com These N-oxide derivatives serve as versatile intermediates and have been explored as oxygen atom transfer reagents in complexes with metals like platinum(II). mdpi.com

Table 2: Synthesis of 1,10-Phenanthroline-mono-N-oxide

| Starting Material | Oxidizing Agent | Solvent/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1,10-Phenanthroline | Potassium Peroxomonosulfate | Water, Sulfuric Acid (pH < 2), 60 °C | 1,10-Phenanthroline-1-N-oxide | 86.6% |

| 2,9-Dimethyl-1,10-phenanthroline | Potassium Peroxomonosulfate | Water, Sulfuric Acid (pH < 2), 60 °C | 2,9-Dimethyl-1,10-phenanthroline-1-N-oxide | 83.9% |

Data sourced from Molecules (2021). mdpi.com

Preparation of 1,10-Phenanthroline-Based Schiff Base Ligands

Schiff base ligands derived from 1,10-phenanthroline are of great interest due to their diverse coordination modes and applications in sensor technology and catalysis. These ligands are typically synthesized via a condensation reaction between a phenanthroline derivative containing an aldehyde or amine group and a suitable amine or carbonyl compound, respectively.

For example, 1,10-phenanthroline-2,9-dicarboxaldehyde can be condensed with various sulfur-containing amines (like 2-mercaptoaniline or thiosemicarbazide) to form new Schiff bases. Similarly, 5-amino-1,10-phenanthroline can react with aldehydes, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde, to yield Schiff base products. These reactions are often carried out by refluxing the reactants in a solvent like ethanol (B145695), sometimes with an acid catalyst. Microwave-assisted synthesis has also been employed to significantly reduce reaction times and, in some cases, improve yields. The resulting Schiff bases, which incorporate the rigid phenanthroline scaffold, are valuable for creating complex, multi-dentate ligands for metal coordination.

Synthesis of Extended Conjugated Systems, including Triptycene (B166850) Derivatives

The integration of 1,10-phenanthroline with rigid, three-dimensional scaffolds like triptycene has led to the development of novel extended conjugated systems with unique structural and functional properties. Triptycene, a hydrocarbon with a distinctive paddlewheel geometry composed of three benzene (B151609) rings fused to a barrelene core, provides a C3-symmetrical building block for constructing complex molecular architectures. mdpi.comresearchgate.net The synthesis of these derivatives often involves creating a linkage between the phenanthroline core and the triptycene unit, resulting in shape-persistent ligands that are valuable in supramolecular chemistry and materials science. researchgate.net

A series of novel 1,10-phenanthroline-based extended triptycene derivatives have been successfully synthesized in good yields. researchgate.net The structural confirmation of these complex molecules relies on a combination of analytical techniques, including ¹H NMR, ¹³C NMR, MALDI-TOF mass spectrometry, and elemental analysis. researchgate.net These compounds are noted for their potential use as structure-directing ligands in the formation of porous metal-organic frameworks. researchgate.net For instance, phenanthroline-extended triptycene compounds have been utilized to fabricate a triptycene-scaffolded Prussian blue analogue. researchgate.net

The general synthetic approach for triptycene derivatives often involves the Diels-Alder reaction between an anthracene (B1667546) derivative and a benzyne (B1209423) precursor. mdpi.com A common and effective method uses anthranilic acid, which undergoes diazotization with amyl nitrite (B80452) to form benzenediazonium-2-carboxylate. This intermediate then fragments to produce benzyne, which reacts with anthracene to yield the triptycene scaffold in good yields. mdpi.com Functionalization of the triptycene unit can be achieved prior to or after its formation, allowing for the introduction of reactive groups for subsequent coupling with phenanthroline moieties.

The table below summarizes key aspects of the synthesis of these complex architectures.

| Feature | Description | Source |

| Core Scaffold | Triptycene (9,10-dihydro-9,10[1′,2′]-benzenoanthracene) | mdpi.com |

| Key Ligand | 1,10-Phenanthroline | researchgate.net |

| Synthetic Goal | Creation of extended, shape-persistent conjugated systems | researchgate.net |

| Primary Reaction | Diels-Alder reaction between anthracene and a benzyne precursor | mdpi.com |

| Characterization | ¹H NMR, ¹³C NMR, MALDI-TOF MS, Elemental Analysis | researchgate.net |

| Applications | Supramolecular chemistry, Metal-Organic Frameworks (MOFs) | researchgate.net |

Innovations in Green Chemistry Approaches for 1,10-Phenanthroline Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches for the synthesis of 1,10-phenanthroline and its derivatives have been developed. These methods aim to reduce or eliminate the use of hazardous solvents and catalysts, improve energy efficiency, and simplify reaction procedures.

One notable green method involves a one-pot, solvent- and catalyst-free synthesis of 1,10-phenanthroline derivatives under microwave irradiation. tandfonline.com This procedure utilizes the reaction of 8-hydroxyquinoline (B1678124), an aromatic aldehyde, acetoacetanilide, and ammonium (B1175870) acetate (B1210297). tandfonline.com Compared to classical heating methods that require refluxing for 4-6 hours, the microwave-assisted approach is significantly more rapid and efficient. tandfonline.com This multicomponent reaction strategy offers a convenient and environmentally benign route to substituted 1,4-dihydro-1,10-phenanthroline-3-carboxamides. tandfonline.com

Another significant advancement in green synthesis is the use of peroxomonosulfate (PMS) ion as a green oxidant for the preparation of 1,10-phenanthroline-mono-N-oxides. mdpi.com This method provides a straightforward pathway to synthesize these valuable derivatives in an acidic aqueous solution. The reaction proceeds at a moderate temperature (60 °C), and the products are obtained in high quality with good to excellent yields. mdpi.com The use of water as a solvent and a green oxidant like PMS aligns well with the principles of green chemistry. The pH of the reaction is controlled to prevent di-N-oxidation, ensuring the selective formation of the mono-N-oxide product. mdpi.com

Traditional synthesis methods, such as the Skraup reaction, often involve harsh conditions, using reagents like glycerol and sulfuric acid with an oxidizing agent. chim.it While effective, these methods pose environmental and safety concerns. The innovations in green chemistry offer safer and more sustainable alternatives.

The following table details and compares different synthetic approaches for 1,10-phenanthroline derivatives.

| Method | Reagents/Conditions | Advantages | Source |

| Microwave-Assisted | 8-hydroxyquinoline, aldehyde, acetoacetanilide, NH₄OAc; Solvent- and catalyst-free | Rapid, efficient, environmentally friendly | tandfonline.com |

| Green Oxidation | 1,10-phenanthroline, Potassium peroxomonosulfate (PMS), H₂SO₄ (aq) | Use of a green oxidant, high yields, aqueous medium | mdpi.com |

| Classical Skraup | o-phenylenediamines, glycerol, sulfuric acid, oxidizing agent | Traditional, well-established | chim.it |

Coordination Chemistry of 1,10 Phenanthroline Complexes with Perchlorate Counterions

Fundamental Principles of 1,10-Phenanthroline (B135089) Metal Chelation

1,10-Phenanthroline is a robust, planar, and rigid bidentate ligand, meaning it binds to a central metal ion through two of its atoms. researchgate.netelectrochemsci.org This chelation is a key feature of its coordination chemistry, leading to the formation of highly stable metal complexes.

The 1,10-phenanthroline molecule possesses two nitrogen atoms in its heterocyclic structure, which act as Lewis bases, donating their lone pair of electrons to a metal cation. quora.com This N,N-coordination mode results in the formation of a stable five-membered ring that includes the metal ion. researchgate.net This ring structure, known as a chelate ring, enhances the thermodynamic stability of the complex, an observation termed the chelate effect. The formation of these stable five-membered rings is a primary reason for the widespread use of 1,10-phenanthroline in coordination chemistry. researchgate.net

The rigid and planar nature of the 1,10-phenanthroline ligand significantly influences the geometry of the resulting metal complexes. researchgate.netelectrochemsci.org This structural rigidity helps to pre-organize the ligand for coordination, minimizing the entropic penalty upon complex formation. researchgate.net The planarity of the ligand also facilitates π-π stacking interactions between adjacent ligands in the crystal lattice, which can further stabilize the solid-state structure of the complex. jocpr.comtu-clausthal.de The defined geometry of 1,10-phenanthroline often leads to well-defined coordination geometries around the metal center, such as octahedral or distorted octahedral arrangements. jocpr.com

Synthesis and Structural Elucidation of Tris(1,10-Phenanthroline)Metal(II) Perchlorate (B79767) Complexes

Tris(1,10-phenanthroline)metal(II) perchlorate complexes are a well-studied class of coordination compounds. These complexes consist of a central metal ion in the +2 oxidation state coordinated to three 1,10-phenanthroline ligands, with perchlorate anions balancing the charge.

The synthesis of tris(1,10-phenanthroline)copper(II) perchlorate typically involves the reaction of a copper(II) salt, such as copper(II) perchlorate, with three equivalents of 1,10-phenanthroline in a suitable solvent. researchgate.net The resulting complex cation, [Cu(phen)₃]²⁺, exhibits a distorted octahedral geometry around the central copper(II) ion. This distortion is a consequence of the Jahn-Teller effect, which is common for d⁹ copper(II) complexes. The crystal structure of tris(1,10-phenanthroline)copper(II) perchlorate reveals an elongation of the axial Cu-N bonds compared to the equatorial Cu-N bonds. nih.gov

Table 1: Selected Bond Lengths for Tris(1,10-phenanthroline)copper(II) Perchlorate

| Bond | Length (Å) |

|---|---|

| Mean Cu-N(axial) | 2.33(1) |

Data sourced from single-crystal X-ray diffraction studies.

The synthesis of tris(1,10-phenanthroline)nickel(II) perchlorate is achieved by reacting a nickel(II) salt, like nickel(II) acetate (B1210297) tetrahydrate, with 1,10-phenanthroline in a solvent mixture such as ethanol (B145695) and water. jocpr.com The [Ni(phen)₃]²⁺ complex cation features a six-coordinated nickel(II) center with a distorted octahedral geometry. jocpr.comresearchgate.net X-ray diffraction studies have confirmed this structure, providing detailed information on bond lengths and angles. jocpr.com The pink-colored complex has also been resolved into its Δ and Λ isomers. wikipedia.org

Table 2: Crystallographic Data for Tris(1,10-phenanthroline)nickel(II) Diperchlorate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (nm) | 3.6602(7) |

| b (nm) | 1.5762(3) |

| c (nm) | 1.2230(2) |

| β (°) | 102.75(3) |

Data obtained from X-ray single crystal diffraction analysis. jocpr.com

Tris(1,10-phenanthroline)zinc(II) perchlorate can be synthesized by reacting zinc(II) perchlorate hexahydrate with 1,10-phenanthroline in an aqueous ethanol solution. researchgate.net The resulting complex, Zn(phen)₃₂, contains a zinc(II) ion coordinated to three 1,10-phenanthroline ligands. The coordination geometry around the zinc atom is a slightly distorted octahedron. researchgate.netmdpi.com The structure of the complex cation has been determined by single-crystal X-ray diffraction. tu-clausthal.deresearchgate.net

Table 3: Coordination Environment of the Zinc(II) Ion

| Feature | Description |

|---|---|

| Coordination Number | 6 |

| Coordinating Atoms | 6 N atoms from three 1,10-phenanthroline ligands |

Based on single-crystal X-ray diffraction data. researchgate.netmdpi.com

Iron(II) Perchlorate Complexes of 1,10-Phenanthroline

The most prominent example in this category is the tris(1,10-phenanthroline)iron(II) perchlorate complex, Fe(phen)₃₂. This complex is well-known for its intense red color and its role as a redox indicator, commonly referred to as ferroin (B110374). wikipedia.org The cation [Fe(phen)₃]²⁺ consists of an iron(II) center coordinated to three bidentate 1,10-phenanthroline ligands, resulting in an octahedral geometry. wikipedia.orgresearchgate.net

The synthesis of these complexes typically involves the reaction of an iron(II) salt, such as ferrous ammonium (B1175870) sulfate, with 1,10-phenanthroline in an aqueous solution, followed by the precipitation of the perchlorate salt by adding a soluble perchlorate source. umich.edu A serendipitous synthesis was also reported where the title complex was obtained by reacting dipicolinic acid, 1,10-phenanthroline, and iron(III) perchlorate hexahydrate in ethanol, indicating the in-situ reduction of Fe(III) to Fe(II). researchgate.net

X-ray crystallographic studies of a solvated form, tris(1,10-phenanthroline)iron(II) perchlorate ethanol monosolvate hemihydrate, confirmed the octahedral coordination of the iron center. researchgate.net The Fe-N bond distances are approximately 1.97 Å, which is consistent with a low-spin d⁶ configuration for the Fe(II) ion. wikipedia.org The complex cation exhibits D₃ symmetry. wikipedia.org

| Property | Value | Reference |

| Chemical Formula | Fe(C₁₂H₈N₂)₃₂ | nih.gov |

| Molar Mass | 795.36 g/mol | scbt.com |

| Color | Deep Red | wikipedia.org |

| Coordination Geometry | Octahedral | wikipedia.orgresearchgate.net |

| Symmetry | D₃ | wikipedia.org |

| Fe-N Bond Length | ~1.97 Å | wikipedia.org |

| Magnetic State | Low-spin | wikipedia.org |

| Redox Potential | +1.06 V (for [Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺) | wikipedia.org |

Other Transition Metal Perchlorate Complexes (e.g., Cd(II), Ru(II), Co(II), Ag(I))

The coordination chemistry of 1,10-phenanthroline and perchlorate extends to numerous other transition metals, resulting in complexes with diverse structures and properties.

Cadmium(II): Cadmium(II) perchlorate forms complexes with 1,10-phenanthroline, although detailed structural characterization in the provided literature is less common than for other metals. General studies on metal-phenanthroline perchlorates include cadmium, noting similarities in their infrared spectra with other divalent metal complexes. umich.edu

Ruthenium(II): Ruthenium(II) forms well-characterized tris(1,10-phenanthroline)ruthenium(II) perchlorate complexes, Ru(phen)₃₂. These complexes are known for their photochemical and photophysical properties. researchgate.net Like the iron analogue, the ruthenium center is in a distorted octahedral environment, coordinated to three phenanthroline ligands. wikipedia.org These complexes are significant in the study of electron transfer reactions and as photosensitizers. researchgate.net

Cobalt(II): Cobalt(II) perchlorate reacts with 1,10-phenanthroline to form complexes such as Co(phen)₃₂. bohrium.com These complexes can exhibit interesting magnetic properties, including spin-crossover behavior, where the spin state of the Co(II) ion changes with temperature. acs.org The coordination geometry around the cobalt center is typically octahedral. bohrium.com

Silver(I): Silver(I) perchlorate forms complexes with 1,10-phenanthroline, often with a 2:1 ligand-to-metal ratio, [Ag(phen)₂]ClO₄. The coordination geometry around the Ag(I) ion in these complexes is typically distorted tetrahedral. nih.gov The specific structure can be influenced by the counterion, with the perchlorate ion being weakly coordinating. acs.org X-ray scattering data from aqueous silver perchlorate solutions suggest a coordination number of four for the hydrated silver ion. scispace.com

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Features |

| Cd(II) | Cd(phen)ₓ₂ | Typically Octahedral | Part of broader spectroscopic studies |

| Ru(II) | Ru(phen)₃₂ | Distorted Octahedral | Photochemically active, luminescent |

| Co(II) | Co(phen)₃₂ | Octahedral | Can exhibit spin-crossover behavior |

| Ag(I) | [Ag(phen)₂]ClO₄ | Distorted Tetrahedral | Luminescent properties |

Stereochemical Investigations of 1,10-Phenanthroline-Metal Perchlorate Systems

The rigid, planar structure of the 1,10-phenanthroline ligand, when coordinated to a metal center, gives rise to interesting stereochemical properties, including distorted coordination geometries and chirality.

Analysis of Distorted Octahedral Configurations

In tris-chelate complexes of the type [M(phen)₃]ⁿ⁺(ClO₄)ₙ (where M = Fe(II), Ru(II), Co(II), Ni(II)), the metal center is typically found in an octahedral coordination environment. researchgate.netjocpr.com However, this octahedron is almost always distorted from ideal geometry. This distortion arises from the geometric constraints of the bidentate phenanthroline ligands, whose "bite angle" (the N-M-N angle within a single ligand) is typically less than the ideal 90° of a perfect octahedron. jocpr.com

X-ray crystallography is the primary tool for analyzing these distortions, providing precise measurements of bond lengths and angles. jocpr.comnih.gov For instance, in the crystal structure of tris(1,10-phenanthroline)-nickel(II) diperchlorate, the Ni(II) center is six-coordinated by nitrogen atoms from the three phenanthroline ligands, forming a distorted N₆ octahedron. jocpr.com The Ni-N bond lengths vary, and the angles between adjacent nitrogen atoms deviate from 90°, confirming the distorted nature of the coordination sphere. jocpr.com Similarly, copper(II) complexes with phenanthroline and perchlorate can exhibit strongly distorted octahedral environments due to the Jahn-Teller effect and the coordination of water molecules or perchlorate ions. researchgate.net

Research into Helical Chirality in Substituted Complexes

Both the Δ and Λ isomers of complexes like [Fe(phen)₃]²⁺ and [Ni(phen)₃]²⁺ have been successfully resolved. wikipedia.org Research has also extended to phenanthroline ligands that are themselves chiral through substitution. The introduction of substituents onto the phenanthroline backbone can create new stereogenic centers or induce a helical twist in the ligand itself. acs.orgresearchgate.netresearchgate.net For example, studies on pyrrolo[1,2-a] umich.eduyoutube.comphenanthroline derivatives have shown that steric hindrance between substituents can force the phenanthroline system out of planarity, inducing a helical conformation confirmed by both NMR spectroscopy and X-ray diffraction. researchgate.netresearchgate.net This inherent ligand chirality can influence the stereochemistry of the resulting metal complexes.

Supramolecular Assemblies Driven by 1,10-Phenanthroline Ligands and Perchlorate Counterions

π–π Stacking Interactions in Crystalline Architectures

The planar, aromatic nature of the 1,10-phenanthroline ligand makes it highly susceptible to π–π stacking interactions. In the crystal lattice, the phenanthroline rings of adjacent complex cations often arrange themselves in parallel or offset parallel orientations to maximize these stabilizing interactions. The centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov

Role of C–H···π and Lone-Pair···π Interactions in Solid-State Structures

The C–H···π interaction involves a hydrogen atom from a C–H bond interacting with the electron-rich π system of an aromatic ring, in this case, the 1,10-phenanthroline ligand. researchgate.net This type of hydrogen bond, though weak, is significant in orienting molecules and building extended structures. researchgate.net In the crystal structure of related phenanthroline derivatives, these interactions are observed between a C–H bond and a pyridine (B92270) or benzene (B151609) ring of a neighboring molecule. nih.govresearchgate.net For instance, in the organic salt 9-(2-Pyridylmethoxy)-1,10-phenanthrolin-1-ium perchlorate methanol (B129727) solvate, a close contact is observed between a C-H bond and a symmetry-related pyridine ring. nih.gov The distance between the hydrogen atom and the centroid of the π-system is a key parameter in identifying this interaction. nih.gov

Lone-pair···π interactions occur when an atom with a lone pair of electrons, such as the oxygen atoms of the perchlorate anion, is situated directly over the π-system of the phenanthroline ring. nih.gov This interaction is electrostatic in nature, arising from the attraction between the electron lone pair and the electron cloud of the aromatic system. nih.gov While direct studies on perchlorate-phenanthroline systems detailing this specific interaction are scarce, analogous interactions have been described for nitrate (B79036) anions, which are structurally similar to perchlorate. In such cases, an oxygen atom of the nitrate group acts as a lone electron pair donor, positioning itself over the phenanthroline ring and competing with π-π stacking interactions to influence the final crystal packing. mdpi.com

These non-covalent forces are best understood through detailed crystallographic analysis, which provides precise measurements of the distances and angles that characterize them. The interplay of these interactions, along with stronger forces like classical hydrogen bonding, results in the complex and elegant three-dimensional structures observed in the solid state. nih.gov

Detailed Research Findings

Crystallographic studies on phenanthroline-based compounds provide quantitative evidence for the presence and geometric characteristics of C–H···π and lone-pair···π interactions.

In the structure of 9-(2-Pyridylmethoxy)-1,10-phenanthrolin-1-ium perchlorate methanol solvate, a notable C–H···π interaction is identified. nih.gov The interaction occurs between the C8–H8 bond of a phenanthroline moiety and an adjacent pyridine ring. nih.gov The geometric parameters of this interaction have been precisely determined, highlighting the proximity of the hydrogen atom to the aromatic plane. nih.gov

The following table summarizes the key distances for this C–H···π interaction:

| Interaction Type | Donor (D-H) | Acceptor (A) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C–H···π | C8–H8 | Centroid of Pyridine Ring (Cg3) | 2.81 | 3.650 (2) | 151 |

| Data sourced from the crystallographic information for 9-(2-Pyridylmethoxy)-1,10-phenanthrolin-1-ium perchlorate methanol solvate. nih.gov |

While a direct measurement for a lone-pair···π interaction involving a perchlorate and a phenanthroline ring from the searched literature is not available, data from a closely related cadmium-nitrate complex with phenanthroline illustrates the geometry of such an interaction. mdpi.com The oxygen atom from the nitrate anion interacts with the π-system of the phenanthroline ring. mdpi.com

The geometric details are presented below:

| Interaction Type | Lone-Pair Donor | Acceptor (π-system) | Distance from Donor to Plane (Å) |

| Lone-Pair···π | Oxygen (from NO₃⁻) | Phenanthroline Ring | 3.020 (3) |

| Data from a study on non-covalent interactions in a Cd(II) nitrate-carboxylate complex with 1,10-phenanthroline. mdpi.com |

These interactions, although energetically weaker than covalent bonds, are numerous within the crystal lattice and their cumulative effect is significant for the thermodynamic stability of the solid-state structure. The directionality of these bonds helps to guide the assembly of molecules into well-defined supramolecular motifs. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,10 Phenanthroline, Monoperchlorate and Its Derived Complexes

X-ray Crystallography for Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction has been instrumental in characterizing a range of metal complexes incorporating 1,10-phenanthroline (B135089) and the perchlorate (B79767) anion. These studies reveal that 1,10-phenanthroline typically acts as a bidentate chelating ligand, coordinating to the metal center through its two nitrogen atoms. The perchlorate anion, ClO₄⁻, can either be directly coordinated to the metal or exist as a counter-ion within the crystal lattice.

In the complex chloridobis(1,10-phenanthroline-κ²N,N′)copper(II) perchlorate, the copper(II) ion is found in a distorted trigonal–bipyramidal coordination environment. iucr.org The structure consists of a mononuclear complex cation, [Cu(phen)₂Cl]⁺, and a perchlorate anion. iucr.org The planarity of the coordinated 1,10-phenanthroline ligand is largely maintained, and significant π–π stacking interactions between adjacent phenanthroline rings lead to the formation of zigzag chains within the crystal structure. iucr.org

Similarly, in tris(1,10-phenanthroline)iron(II) perchlorate, the iron(II) ion is octahedrally coordinated to three bidentate 1,10-phenanthroline ligands. researchgate.net The supramolecular architecture of such complexes is often dictated by a combination of forces, including hydrogen bonding and π-stacking interactions, which link the complex cations and anions into a larger network. tu-clausthal.de The crystal packing can be influenced by intra- and intermolecular hydrogen bonding interactions involving the perchlorate anion. researchgate.net

The structural parameters for a representative copper complex are detailed in the table below.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 15.7143 (5) |

| b (Å) | 11.6386 (4) |

| c (Å) | 13.0138 (5) |

| β (°) | 115.227 (2) |

| Volume (ų) | 2153.12 (13) |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is often used to confirm the phase purity of a synthesized compound, identify new crystalline phases, and, in conjunction with Rietveld refinement, can provide detailed structural information. For instance, the PXRD pattern of a newly synthesized cadmium coordination polymer constructed from a phenanthroline derivative helped to characterize the material. researchgate.net In studies of 1,10-phenanthroline complexes, PXRD is used to confirm that the bulk material corresponds to the single crystal used for structural analysis and to ensure that no phase changes have occurred. researchgate.net Simulated PXRD patterns, generated from single-crystal X-ray data, serve as a reference for the experimental patterns of bulk samples. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the molecular structure and bonding, providing a characteristic "fingerprint" for a given compound.

The infrared spectrum of 1,10-phenanthroline and its metal perchlorate complexes is characterized by several distinct absorption bands. The free 1,10-phenanthroline ligand exhibits strong bands in the regions of 700–900 cm⁻¹ and 1400–1650 cm⁻¹. researchgate.net The bands in the 1400–1600 cm⁻¹ range are attributed to C-C and C-N stretching vibrations. researchgate.net

Upon formation of a metal complex, such as with perchlorate salts, the IR spectrum shows noticeable changes. A very intense and broad band associated with the perchlorate anion (ClO₄⁻) typically appears around 1085-1100 cm⁻¹. researchgate.netumich.edu This band can sometimes obscure ligand vibrations in that region. umich.edu Shifts in the vibrational frequencies of the 1,10-phenanthroline ligand upon coordination to a metal ion provide evidence of complex formation. umich.edu For example, the coordination of nitrogen atoms to a metal center is supported by the appearance of new weak bands in the far-infrared region, which can be assigned to the metal-nitrogen (M-N) stretching vibrations. uchile.clrsc.org

The table below summarizes key IR absorption bands for 1,10-phenanthroline and a representative metal perchlorate complex.

| Vibrational Mode | 1,10-Phenanthroline researchgate.net | [PhBs₁]ClO₄ Complex researchgate.net | Assignment |

|---|---|---|---|

| C-H out-of-plane bending | 738, 854 | - | Ligand |

| C-C and C-N stretching | 1400-1650 | - | Ligand |

| Perchlorate (asymmetric stretch) | - | 1080, 1032 | Anion |

Raman spectroscopy provides complementary information to IR spectroscopy. A complete assignment of the vibrational spectra of 1,10-phenanthroline has been achieved through a combination of experimental Raman and IR spectroscopy and density functional theory (DFT) calculations. researchgate.net The Raman spectrum of solid 1,10-phenanthroline shows characteristic peaks at approximately 1295, 1348, 1405, 1447, and 1503 cm⁻¹. researchgate.net

Upon complexation with a metal, changes in the relative intensities and positions of these peaks are observed. For instance, in an iron complex of 1,10-phenanthroline, a reversal in the relative intensities of the peaks at 1405 and 1447 cm⁻¹ is noted, along with the appearance of new peaks. researchgate.net These spectral changes are indicative of the coordination of the phenanthroline ligand to the metal ion. DFT calculations have been successfully employed to assign the Raman active modes of 1,10-phenanthroline derivatives, providing a robust framework for interpreting the vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within a molecule.

The ¹H NMR spectrum of 1,10-phenanthroline in a solvent like DMSO-d₆ shows distinct signals for the aromatic protons. researchgate.net When 1,10-phenanthroline coordinates to a metal ion, the chemical shifts of these protons are affected. This is due to the donation of electron density from the ligand to the metal ion, which deshields the protons of the bidentate ligand, causing their signals to shift to a lower field (higher ppm values). researchgate.net The magnitude of this shift can be influenced by the specific metal ion and the solvent used. researchgate.net

Studies have shown that in aqueous acidic solutions, 1,10-phenanthroline can be protonated. The diprotonated species, phenH₂²⁺, is dominant in strongly acidic conditions, while the monoprotonated phenanthrolinium ion, phenH⁺, is present at lower acid concentrations and can be precipitated with perchlorate. rsc.org These different protonation states can be distinguished by their unique ¹H NMR spectra.

¹H-NMR Spectroscopic Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a critical tool for elucidating the structure of 1,10-phenanthroline and its complexes. The aromatic protons of the 1,10-phenanthroline ligand exhibit characteristic chemical shifts that are sensitive to their electronic environment. In a deuterochloroform (CDCl₃) solvent, the ¹H-NMR spectrum of free 1,10-phenanthroline shows distinct signals for its eight protons. nih.gov The protonation of the nitrogen atoms in an acidic medium leads to significant changes in the spectrum, indicating the formation of protonated species such as the phenanthrolinium ion (phenH⁺) and the diprotonated form (phenH₂²⁺). rsc.org

Upon coordination to a metal center, the ¹H-NMR signals of the phenanthroline ligand typically shift downfield. This is attributed to the donation of electron density from the ligand to the metal ion, which deshields the aromatic protons. The magnitude of this shift provides insights into the nature and strength of the metal-ligand bond. For instance, in a magnesium complex, [Mg(1,10-phenanthroline)₃(NO₃)₂]·9H₂O, all proton signals are shifted downfield and broadened upon complexation. researchgate.net The most significant changes are observed for the protons at the 2, 9, 4, and 7 positions, which are closest to the coordination sites. researchgate.net

The specific chemical shifts of the 1,10-phenanthroline protons are also influenced by the solvent. researchgate.net Studies on Zn(II) and Cd(II) acetate (B1210297) complexes with 1,10-phenanthroline have shown that while coordination with the metal ions affects the chemical shifts, the choice of solvent has the most substantial impact. researchgate.net In complexes of paramagnetic metals like Ni(II) and Cr(III), the binding to oligonucleotides can be studied by observing the selective paramagnetic relaxation of the oligonucleotide protons, providing structural information about the complex-DNA interactions. nih.gov

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for 1,10-Phenanthroline and a Derivative.

| Compound | Solvent | H-2, H-9 | H-3, H-8 | H-4, H-7 | H-5, H-6 | Reference |

| 1,10-Phenanthroline | CDCl₃ | 9.17-9.18 | 7.60 | 8.19 | 7.60 | nih.gov |

| 1,10-Phenanthroline-1-N-oxide | CDCl₃ | 9.19 (H-2) | 7.55 (H-3) | 8.11 (H-4) | 7.66-7.68 | mdpi.com |

| 8.62 (H-9) | 7.35 (H-8) | 7.62 (H-7) |

Note: The numbering of protons in the substituted derivative may vary.

¹³C-NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides valuable information about the carbon framework of 1,10-phenanthroline and its derivatives. The spectrum of the free ligand shows distinct signals for each carbon atom, with their chemical shifts being dependent on their position within the aromatic system. For instance, the ¹³C-NMR spectrum of 1,10-phenanthroline in deuterochloroform (CDCl₃) reveals signals corresponding to the different carbon environments in the molecule. rsc.org

Similar to ¹H-NMR, the complexation of 1,10-phenanthroline with a metal ion induces shifts in the ¹³C-NMR signals. These shifts can provide insights into the electronic redistribution within the ligand upon coordination. For example, in Zn(II) and Cd(II) acetate complexes, the chemical shifts of the carbon atoms in the heteroaromatic rings of 1,10-phenanthroline are sensitive to coordination with the metal ions. researchgate.net The study of substituted 1,10-phenanthroline derivatives, such as 2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid, has shown unusual chemical shifts for certain carbon atoms, which can be rationalized through density functional theory (DFT) calculations. mdpi.com

The ¹³C-NMR data for various 1,10-phenanthroline derivatives and their complexes have been reported, aiding in their structural characterization. For instance, the spectra of 2,9-dibutyl-1,10-phenanthroline (B1253295) and its copper(I) complex have been documented, showing the changes in chemical shifts upon complexation. acs.org

Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for 1,10-Phenanthroline and a Derivative.

| Compound | Solvent | C-2, C-9 | C-3, C-8 | C-4, C-7 | C-5, C-6 | C-10a, C-10b | C-4a, C-6a | Reference |

| 1,10-Phenanthroline | CDCl₃ | 151.08 | 125.20 | 137.21 | 124.45 | - | 128.63 | rsc.org |

| 5-Bromo-1,10-phenanthroline | CDCl₃ | 150.91, 150.71 | 123.83, 123.67 | 135.93, 135.10 | 129.66, 127.90 | - | 146.64, 145.66 | rsc.org |

Note: The numbering of carbons may vary depending on the substitution pattern.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

UV-Visible Spectroscopy of 1,10-Phenanthroline and its Complexes

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic transitions in 1,10-phenanthroline and its metal complexes. The spectrum of 1,10-phenanthroline typically displays intense absorption bands in the ultraviolet region, which are assigned to π–π* transitions within the aromatic system. tandfonline.comresearchgate.net Upon protonation or complexation with metal ions, these absorption bands can undergo shifts in wavelength and changes in intensity. rsc.org

The coordination of 1,10-phenanthroline to a metal ion can lead to the appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, which are often observed in the visible region for transition metal complexes. acs.org These MLCT transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these bands are sensitive to the nature of the metal ion, the solvent, and the substituents on the phenanthroline ligand.

For example, the UV-Vis spectra of Fe(III), Ni(II), and Zn(II) complexes with 1,10-phenanthroline show maximum absorption wavelengths (λmax) at 315.50 nm, 325.00 nm, and 315.00 nm, respectively. dergipark.org.tr These absorptions are attributed to π–π* and n–π* transitions. dergipark.org.tr In the case of a Co(II) complex with 1,10-phenanthroline, its interaction with bovine serum albumin was studied by monitoring changes in the UV-Vis spectrum. nih.gov

Table 3: UV-Visible Absorption Maxima (λmax, nm) for 1,10-Phenanthroline and Selected Metal Complexes.

| Compound | Solvent | λmax (nm) | Assignment | Reference |

| 1,10-Phenanthroline | DMSO | 278-296 | π–π | tandfonline.com |

| [Fe(phen)₃]²⁺ | - | ~511 | Charge Transfer | researchgate.net |

| [Ni(phen)₂]²⁺ | - | 325.00 | π–π, n–π | dergipark.org.tr |

| [Zn(phen)₂]²⁺ | - | 315.00 | π–π, n–π* | dergipark.org.tr |

Note: "phen" is an abbreviation for 1,10-phenanthroline.

Photoluminescence and Luminescence Studies of Metal Complexes

While 1,10-phenanthroline itself is a weakly fluorescent molecule, its metal complexes can exhibit strong luminescence, making them suitable for various applications. rsc.org The emission properties of these complexes are highly dependent on the coordinated metal ion. Complexes with d¹⁰ metal ions such as Zn(II), Cd(II), and Hg(II) often display ligand-based photoluminescence in the blue-green region. nih.gov The luminescent properties can be tuned by ligation to different metal ions. nih.gov

Transition metal complexes, particularly those of ruthenium(II), osmium(II), and copper(I), can exhibit intense and long-lived phosphorescence at room temperature, typically arising from triplet MLCT excited states. soton.ac.uk For instance, polymeric copper(II) and zinc(II) complexes containing 1,10-phenanthroline and 8-hydroxyquinoline (B1678124) emit blue light in the solid state. tandfonline.com A cadmium(II) complex, [Cd(phen)₂(NO₃)₂], is also reported to be luminescent in the solid state. nih.gov

The luminescence of these complexes can be influenced by factors such as the rigidity of the environment and temperature. acs.org For example, some Cu(I)-phenanthroline complexes show enhanced luminescence in a rigid matrix. acs.org The study of these photophysical properties is crucial for the development of new luminescent materials, sensors, and probes. rsc.org

Table 4: Emission Maxima (λem, nm) for Selected 1,10-Phenanthroline Metal Complexes.

| Complex | Medium | λem (nm) | Reference |

| PhenI8Q-Cu(II) | Solid State | 485 | tandfonline.com |

| PhenI8Q-Zn(II) | Solid State | 484 | tandfonline.com |

| [Hg(ophen)₂]·4H₂O·CH₂Cl₂ | - | Blue/Green region | nih.gov |

| [Cd₃Cl(ophen)₅]·1.5H₂O·2CH₂Cl₂ | - | Blue/Green region | nih.gov |

| [Zn₄O(ophen)₄(OAc)₂]·4H₂O·2CH₂Cl₂ | - | Blue/Green region | nih.gov |

Note: "ophen" refers to 1H- dergipark.org.trcdnsciencepub.comphenanthrolin-2-one.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the fragmentation patterns of 1,10-phenanthroline and its metal complexes. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for the characterization of these compounds. cdnsciencepub.comnih.gov

In the positive ion FAB mass spectra of tetracoordinated and hexacoordinated metal complexes of 1,10-phenanthroline, intact cations are often observed, which allows for the confirmation of the molecular formula of the complex cation. cdnsciencepub.com Structurally significant fragment ions, such as those corresponding to the loss of one or more ligands (ML₂⁺, ML⁺), the metal ion (M⁺), and the protonated ligand ((L+H)⁺), provide valuable information about the composition and structure of the complex. cdnsciencepub.comcdnsciencepub.com

ESI-MS is particularly useful for studying complexes in solution. For example, it has been used to monitor the synthesis and separation of mixed-ligand iron complexes containing 1,10-phenanthroline. nih.gov The formation of solvent clusters around the complex ions can also be observed, which depends on the nature of the solvent and the ligands. nih.gov The fragmentation patterns obtained from these mass spectrometric techniques are crucial for confirming the identity and purity of the synthesized complexes.

Table 5: Representative Mass Spectrometry Data for 1,10-Phenanthroline Complexes.

| Complex Ion | Mass Spectrometry Technique | Key Observations | Reference |

| [Ag(phen)₂]⁺ | FAB-MS | Intact cation observed | cdnsciencepub.com |

| [Cu(phen)₂]²⁺ | FAB-MS | Intact cation observed | cdnsciencepub.com |

| [Co(phen)₃]²⁺ | FAB-MS | Intact cation (CoL₃²⁺) and fragment ions (CoL₂²⁺, CoL⁺) observed | cdnsciencepub.com |

| [Fe(phen)(phen-dione)(NCS)₂] | ESI-MS | Formation of solvent-ligand clusters in protic solvents | nih.gov |

Note: "phen" is an abbreviation for 1,10-phenanthroline; "phen-dione" is 1,10-phenanthroline-5,6-dione (B1662461).

Thermal Analysis Techniques in Complex Stability Studies (e.g., Thermogravimetric Analysis of [Zn(phen)₃]ClO₄ complexes)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of metal complexes of 1,10-phenanthroline. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products.

The thermal stability of metal complexes is influenced by the nature of the metal ion, the ligands, and the counter-ions. For instance, the thermal decomposition of Zn(II), Cd(II), and Hg(II) complexes with N-alkyl-N-phenyl dithiocarbamates has been studied using TGA and DSC. mdpi.comnih.gov These studies show that the zinc and cadmium complexes decompose to form metal sulfides, which are then oxidized to metal oxides at higher temperatures. nih.gov

In the context of Zn(phen)₃₂ complexes, the perchlorate anion is a strong oxidizing agent, which can influence the decomposition pathway. The thermal decomposition would likely proceed with the loss of the phenanthroline ligands and the subsequent decomposition of the zinc perchlorate salt. The stability of such complexes is an important consideration for their potential applications in various fields. For example, two polymeric metal complexes containing 8-hydroxyquinoline and 1,10-phenanthroline, PhenI8Q-Cu(II) and PhenI8Q-Zn(II), have been shown to have good thermal stabilities with decomposition temperatures of 270 °C and 230 °C, respectively. tandfonline.com

Table 6: Thermal Decomposition Data for Related Metal Complexes.

| Compound | Technique | Key Findings | Reference |

| Zn(II) dithiocarbamate (B8719985) complexes | TGA/DSC | Decompose to form metal sulfides, then oxides. | mdpi.comnih.gov |

| Cd(II) dithiocarbamate complexes | TGA/DSC | Decompose to form metal sulfides, then oxides. | mdpi.comnih.gov |

| PhenI8Q-Cu(II) | TGA | Decomposition temperature of 270 °C. | tandfonline.com |

| PhenI8Q-Zn(II) | TGA | Decomposition temperature of 230 °C. | tandfonline.com |

Computational and Theoretical Studies on 1,10 Phenanthroline Based Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the theoretical study of 1,10-phenanthroline (B135089) systems, offering a balance between computational cost and accuracy.

DFT and its time-dependent extension (TD-DFT) are instrumental in predicting and interpreting the electronic and vibrational spectra of 1,10-phenanthroline and its derivatives.

Electronic Spectra: TD-DFT calculations can accurately predict the UV-Vis absorption spectra of these compounds. For instance, calculations on 1,10-phenanthroline-mono-N-oxides have shown excellent agreement with experimental UV spectra, helping to assign the observed electronic transitions. mdpi.comnih.gov Similarly, studies on metal complexes of 1,10-phenanthroline have used TD-DFT to analyze their UV-visible spectra and understand the nature of their electronic excitations. mdpi.com The electronic transitions in these complexes are typically characterized as π to π* and n to π* transitions. dergipark.org.tr

Vibrational Spectra: DFT calculations are widely used to compute the harmonic vibrational frequencies, which aids in the complete assignment of experimental infrared (IR) and Raman spectra. acs.orgresearchgate.net By comparing the calculated frequencies and Raman intensities with experimental data, a detailed understanding of the vibrational modes of the 1,10-phenanthroline molecule can be achieved. acs.orgresearchgate.net For example, a complete assignment of the Raman active modes of 1,10-phenanthroline-5,6-dione (B1662461) was accomplished using DFT calculations. acs.org

DFT calculations provide valuable information about the electronic structure, including the distribution of frontier molecular orbitals, which is crucial for understanding the reactivity and photophysical properties of 1,10-phenanthroline derivatives.

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding electronic transitions and reactivity. ossila.com In 1,10-phenanthroline-based systems, the HOMO is often distributed over the phenanthroline moiety, while the LUMO is typically localized over the acceptor core, especially when electron-withdrawing groups are present. semanticscholar.org The energy gap between the HOMO and LUMO determines the lowest energy electronic excitation possible in the molecule. ossila.com

Orbital Interactions: In metal complexes, DFT can elucidate the nature of the interactions between the metal center and the 1,10-phenanthroline ligand. The charge density in the HOMO is often localized on the metal-halogen bond and other ligands, while the LUMO cloud density is mainly distributed on the phenanthroline ring, indicating its electroactive nature. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for Phenanthrene (B1679779) and 1,10-Phenanthroline.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenanthrene | -6.26 | -1.43 | 4.83 |

This data, computed at the B3LYP/6-31++G(d,p) level, shows that the introduction of nitrogen atoms in the phenanthrene skeleton does not significantly alter the frontier orbital energies in the ground state. semanticscholar.org

The choice of basis set is a critical factor that affects the accuracy of DFT calculations.

Vibrational Frequencies: Studies have shown that for in-plane vibrations of 1,10-phenanthroline, a standard valence triple-ζ basis set with polarization functions can provide a satisfactory agreement with experimental data. acs.orgresearchgate.net However, out-of-plane modes exhibit a more pronounced dependence on the basis set size. acs.orgresearchgate.net For instance, the Sadlej basis set, often recommended for electrical property calculations, can lead to significant deviations for out-of-plane vibrations. acs.orgresearchgate.net

General Accuracy: The size and complexity of the basis set can impact the accuracy of the results, with larger basis sets generally yielding more accurate energies. youtube.com However, this comes at a higher computational cost. youtube.com For DFT calculations of core-electron spectroscopies, it has been found that relatively small basis sets, such as the IGLO basis sets, can accurately reproduce the results of much larger basis sets for first-row elements. researchgate.net

Modeling of Solvent Effects on Spectroscopic Properties

The surrounding solvent can significantly influence the spectroscopic properties of molecules. Computational models are employed to understand these effects.

Implicit and Explicit Solvent Models: The influence of the solvent can be modeled implicitly, for example, using the Conductor-like Screening Model (COSMO), or explicitly by including individual solvent molecules in the calculation. researchgate.net Studies on 1,10-phenanthroline have shown that the wavenumber shifts induced by single solvent molecules like water and methanol (B129727) are generally small. acs.orgresearchgate.net However, the choice of solvent can affect the chemical potential, hardness, and electrophilicity of the molecule. ijsrp.org

Excited-State Dynamics: In the context of photoactive complexes, the solvent can play a crucial role in the excited-state dynamics. For a copper-phenanthroline photosensitizer, simulations in acetonitrile (B52724) revealed that the photoinduced flattening motion is a two-step process, with the slower component arising from the interplay between solvent molecules and the rotation of methyl substituents. rsc.org

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 1,10-phenanthroline and its derivatives.

Oxidation Reactions: The mechanism of N-oxidation of 1,10-phenanthroline derivatives by peroxomonosulfate ion has been investigated. nih.gov These studies help in understanding the reaction kinetics and the factors that control the formation of mono- and di-N-oxides. nih.gov

Redox Processes: A combined electrochemical, spectroelectrochemical, and DFT computational approach has been used to study the effect of substituents on the spectroelectrochemical properties of 4,7-di(phenothiazine)-1,10-phenanthrolines. researchgate.net Such studies provide insights into the behavior of these molecules as redox-active ligands. researchgate.net

Studies on Basicity and Electronic Effects of Substituents on 1,10-Phenanthroline Derivatives

The electronic properties of 1,10-phenanthroline can be fine-tuned by introducing substituents on the aromatic ring, which in turn affects their basicity and reactivity.

Correlation between Basicity and Substituent Effects: A systematic study on a series of mono-N-oxides of 1,10-phenanthrolines revealed a clear correlation between the basicity of the compounds and the electronic effects of the substituents. mdpi.comnih.gov For instance, electron-donating groups increase the Brønsted basicity, while electron-withdrawing groups, such as chlorine atoms, can significantly reduce it. nih.gov

Influence on Reaction Rates: The electronic effects of substituents also govern the rates of reactions such as N-oxidation. nih.gov Stability studies on pyrrolo[3',4':3,4]pyrrolo[1,2-a] acs.orgresearchgate.netphenanthroline derivatives have shown that electron-donating groups in the para position of a phenyl ring promote easier oxidation, whereas electron-withdrawing substituents enhance the stability of the compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,10-Phenanthroline |

| 1,10-Phenanthroline, monoperchlorate |

| 1,10-Phenanthroline-mono-N-oxide |

| 1,10-Phenanthroline-5,6-dione |

| 4,7-di(phenothiazine)-1,10-phenanthroline |

| Pyrrolo[3',4':3,4]pyrrolo[1,2-a] acs.orgresearchgate.netphenanthroline |

Advanced Research Applications of 1,10 Phenanthroline Derived Systems with Perchlorate Relevance

Applications in Catalysis Research

1,10-Phenanthroline-metal complexes are pivotal in various catalytic processes due to their stability, well-defined coordination geometries, and the ability to facilitate a range of chemical transformations. The role of the perchlorate (B79767) anion in these catalytic systems is multifaceted, ranging from being a non-coordinating spectator ion to actively participating in the reaction mechanism or influencing the catalyst's structure.

Homogeneous and Heterogeneous Catalysis Using 1,10-Phenanthroline-Metal Complexes (e.g., Ni, Cu, Pd, Ru)

Complexes of 1,10-phenanthroline (B135089) with transition metals such as nickel (Ni), copper (Cu), palladium (Pd), and ruthenium (Ru) have been extensively investigated as both homogeneous and heterogeneous catalysts. The perchlorate salt of these metals often serves as a precursor in the synthesis of these catalytically active complexes.

In homogeneous catalysis, nickel(II) complexes bearing 1,10-phenanthroline-based ligands have demonstrated catalytic performance in ethylene (B1197577) oligomerization. dntb.gov.ua The synthesis of tris(1,10-phenanthroline)-nickel(II) diperchlorate results in a complex with a distorted octahedral geometry, which is soluble in various organic solvents, making it suitable for homogeneous catalytic applications. jocpr.com Similarly, copper(II)-phenanthroline complexes have been studied for their catalytic activity in oxidation reactions. tezu.ernet.innih.gov Research has shown that the speciation of these complexes in solution can be complex, with minor species sometimes exhibiting the highest catalytic activity. nih.govchemrxiv.org

Ruthenium(II) complexes, such as tris(1,10-phenanthroline)ruthenium(II) bis(perchlorate), are well-known for their potent photosensitizing properties and redox activity, which are crucial for various catalytic cycles. nih.govnih.gov The crystal structure of this complex reveals an octahedrally coordinated Ru(II) cation with perchlorate anions that can be disordered. nih.govnih.gov

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. A homogeneous Ni-phenanthroline catalyst was successfully immobilized within the cavities of a metal-organic framework (MOF), ZIF-8, creating a heterogeneous catalyst for the selective synthesis of benzimidazoles. nih.gov Another approach involves the synthesis of a bistriazolyl-phenanthroline–Cu(II) complex immobilized on nanomagnetic iron oxide, which acts as a novel green catalyst for the synthesis of imidazoles. nih.gov

| Catalyst System | Metal | Catalysis Type | Application | Perchlorate Relevance |

|---|---|---|---|---|

| Ni(phen)32 | Nickel | Homogeneous | Ethylene Oligomerization dntb.gov.ua | Counter-ion in catalyst synthesis jocpr.com |

| Cu-Phenanthroline | Copper | Homogeneous | Oxidation Reactions tezu.ernet.innih.gov | Precursor salt for complex formation |

| Ru(phen)32 | Ruthenium | Homogeneous | Photosensitization, Redox Catalysis nih.govnih.gov | Counter-ion in the complex nih.govnih.gov |

| Ni-Phen@ZIF-8 | Nickel | Heterogeneous | Benzimidazole Synthesis nih.gov | Not explicitly mentioned |

| Fe3O4@DAA-BTrzPhen–Cu(II) | Copper | Heterogeneous | Imidazole Synthesis nih.gov | Not explicitly mentioned |

Electrocatalytic Processes (e.g., Oxygen Reduction Reaction, Carbon Dioxide Reduction, Hydrogen Evolution)

The field of electrocatalysis has greatly benefited from the unique electronic properties of 1,10-phenanthroline-metal complexes. These complexes are instrumental in driving key energy-related reactions such as the oxygen reduction reaction (ORR), carbon dioxide reduction (CO2RR), and hydrogen evolution reaction (HER).

Transition metal complexes of 1,10-phenanthroline, particularly with Fe, Ni, and Co, have been investigated as electrocatalysts for the hydrogen evolution reaction. electrochemsci.orgresearchgate.net These studies have shown that the electrocatalytic reduction of acids occurs at a lower overpotential in the presence of these complexes. electrochemsci.org The mechanism of HER is proposed to involve the formation of active M(0) species that undergo oxidative protonation and protonolysis to release molecular hydrogen. electrochemsci.org Metal chelates of 1,10-phenanthroline with Co, Zn, Cu, and Ni have also demonstrated effectiveness towards hydrogen evolution under both photochemical and electrocatalytic conditions. spast.org

For the oxygen reduction reaction, a heterogenized copper phenanthroline system has been developed by covalently attaching phenanthroline to a gold electrode. researchgate.net The in-situ generated copper complexes on the electrode surface show activity in the ORR. researchgate.net

In the realm of CO2 reduction, copper phenanthroline complexes have been employed as pre-catalysts for the highly selective electrocatalytic reduction of CO2 to C2 products like ethylene and ethanol (B145695). rsc.org The selectivity of the reaction can be tuned by modifying the number of coordinated phenanthroline ligands. rsc.org Furthermore, heterodinuclear complexes based on a phenanthroline-extended porphyrin ligand linked to a Rhenium(I) tricarbonyl unit have been shown to catalyze the photochemical reduction of CO2 to CO. nih.govresearchgate.net

| Electrocatalytic Process | Metal in Phenanthroline Complex | Key Findings | Perchlorate Relevance |

|---|---|---|---|

| Hydrogen Evolution Reaction (HER) | Fe, Ni, Co, Zn, Cu | Lower overpotential for acid reduction. electrochemsci.orgresearchgate.net Effective under photochemical and electrocatalytic conditions. spast.org | Often present as a counter-ion in precursor salts. |

| Oxygen Reduction Reaction (ORR) | Copper | Heterogenized system on a gold electrode shows catalytic activity. researchgate.net | Not explicitly detailed in the study. |

| Carbon Dioxide Reduction (CO2RR) | Copper, Rhenium | Selective reduction to C2 products (ethylene, ethanol). rsc.org Photochemical reduction to CO with Re-porphyrin complexes. nih.govresearchgate.net | Perchlorate salts of metals are common precursors. |

Photocatalysis Research

Photocatalysis utilizing 1,10-phenanthroline-metal complexes has emerged as a powerful tool in organic synthesis and environmental remediation. These complexes can absorb light and initiate redox reactions, leading to the formation of valuable chemical products or the degradation of pollutants.

Copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands have been synthesized and their photoredox catalytic activity investigated in atom-transfer radical-addition (ATRA) reactions. rsc.orguni-regensburg.de These studies have shown that the catalytic activity is strongly dependent on the excitation wavelength. rsc.org Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have also been developed as efficient photocatalysts for the oxidation of sulfides to sulfoxides with molecular oxygen. rsc.org In some cases, these catalysts have demonstrated exceptionally high turnover numbers. rsc.org

Furthermore, the photochemical reduction of CO2 has been achieved using phenanthroline-extended porphyrin complexes linked to a Rhenium(I) tricarbonyl unit. nih.govresearchgate.net Interestingly, the catalytic activity was found to be independent of the redox activity of the porphyrin metal, suggesting the Re(I) moiety as the active center. nih.gov The photocytotoxic activity of Ruthenium(II) complexes with phenanthroline-hydrazone ligands has also been explored, showing potential for applications in photodynamic therapy. mdpi.com

The efficiency of photocatalytic hydrogen evolution can be determined using chemical actinometry, which sometimes involves the formation of an iron(II)-1,10-phenanthroline complex for photometric determination of the reaction progress. sciepub.com The perchlorate anion is often used in the synthesis of these photocatalytically active complexes, although its direct impact on the photocatalytic mechanism is an area of ongoing research.

Investigations into Asymmetric Catalysis with Chiral Phenanthroline Derivatives

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a critical area of modern chemistry. The development of chiral ligands is central to this field, and 1,10-phenanthroline has served as a versatile scaffold for the design of such ligands. nih.gov

An axially chiral phenanthroline ligand bearing two BINOL units has been shown to be effective in promoting the copper-catalyzed enantioselective arylation of 2-azonaphthalenes with arylboronic acids. thieme-connect.de This atroposelective Michael-type addition yields a range of enantioenriched axially chiral biaryl compounds with good enantiomeric ratios. thieme-connect.de The development of such chiral phenanthroline-containing ligands, which can form chiral catalysts upon coordination with various metals like copper, iron, and palladium, is an active area of research. thieme-connect.de While the specific use of perchlorate salts in these systems is not always highlighted, they are common choices for metal precursors in coordination chemistry.

Applications in Materials Science Research

The ability of 1,10-phenanthroline to act as a rigid and versatile building block has been exploited in materials science for the construction of functional materials with tailored properties. Metal-Organic Frameworks (MOFs) are a prominent class of materials where phenanthroline and its derivatives have found significant application.

Design and Synthesis of Metal-Organic Frameworks (MOFs) for Gas Adsorption, Separation, and Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of 1,10-phenanthroline into MOF structures can impart unique properties for applications in gas adsorption, separation, and catalysis.

A one-dimensional copper(II) polymeric chain, [Cu(1,10-phen)(ClO4)(H2O)2]n, has been synthesized where the perchlorate anion acts as a bridging linker, generating the polymeric structure. rsc.org This material has been investigated for the adsorption of organic dyes and heavy metal ions. rsc.org The adsorption mechanism is proposed to involve electrostatic interactions, π–π stacking, and OH–π interactions. rsc.org

Phenanthroline-based MOFs have also been developed for catalytic applications. A robust and highly porous Fe-phenanthroline-based MOF has been synthesized and used to catalyze challenging C-H amination reactions. nih.gov This MOF catalyst was found to be significantly more active than its homogeneous counterpart and could be recycled and reused without loss of activity. nih.gov